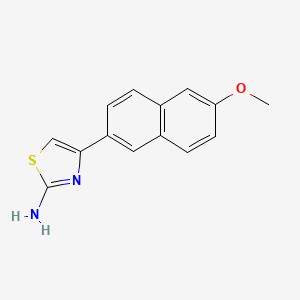

![molecular formula C14H11NO2 B1334539 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2896-23-3](/img/structure/B1334539.png)

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Descripción general

Descripción

2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as EBIQ, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzo[de]isoquinoline, a heterocyclic aromatic compound that is composed of two benzene rings connected by a single nitrogen atom. EBIQ has been used in a variety of laboratory experiments due to its unique properties, such as its solubility in both aqueous and non-aqueous solutions, its stability in a wide range of pH values, and its ability to form complexes with metal ions.

Aplicaciones Científicas De Investigación

Spectral Characteristics and Sensor Ability

A study by Staneva, Angelova, and Grabchev (2020) focused on the synthesis of a novel compound related to 2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, which was then used to create a copolymer with styrene. The photophysical characteristics of these compounds were explored, highlighting their potential in sensor applications. The study emphasized the impact of pH and different metal ions on the fluorescent intensity of these compounds, suggesting their utility in detecting metal ions and pH changes (Staneva, Angelova, & Grabchev, 2020).

Antiviral Activity

Garcia-Gancedo et al. (1979) investigated derivatives of benzo[de]isoquinoline-diones for their antiviral properties. They found that these compounds inhibited viral replication in certain viruses, such as herpes simplex and vaccinia viruses, in chick embryo cell cultures. This research highlights the potential therapeutic applications of these compounds in antiviral treatments (Garcia-Gancedo, Gil, Roldan, Pérez, & Vilas, 1979).

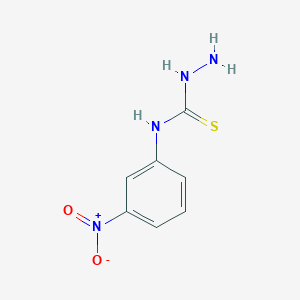

Chemosensor Systems

Tolpygin et al. (2012) synthesized new derivatives of benzo[de]isoquinoline-1,3-dione, which showed high selectivity in chemosensor applications, particularly for anion determination. The functionalization of these compounds led to the development of various forms such as imines, amines, thioureas, and hydrazones, expanding their potential in chemical sensing technologies (Tolpygin, Shepelenko, Revinskii, Dubonosov, Bren, & Minkin, 2012).

Photophysical Interactions with Proteins

A study by Ghosh et al. (2005) on a naphthalimide derivative of this compound (SEBID) explored its interaction with bovine serum albumin (BSA). This research is crucial for understanding the potential biomedical applications of these compounds, particularly in drug delivery systems and their interactions with biological molecules (Ghosh, Hossain, Bhattacharya, & Bhattacharya, 2005).

Antimicrobial Activity

Kuran et al. (2012) synthesized aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial activity. These compounds showed significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Kuran, Krawiecka, Kossakowski, Szymanek, Kierzkowska, & Młynarczyk, 2012).

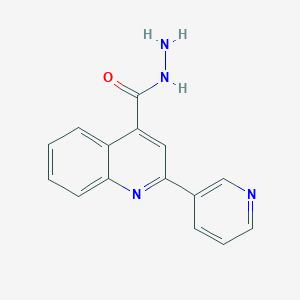

Fluorescent Chemosensors for Ion Detection

Zhang et al. (2020) developed 1,8-naphthalimide derivatives as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. The study revealed that these compounds could undergo color changes upon deprotonation by fluoride ions, suggesting their utility in environmental and biological sensing applications (Zhang, Zhang, Ding, & Gao, 2020).

Mecanismo De Acción

Target of Action

Similar compounds such as 1h-benzo[de]isoquinoline-1,3(2h)-diones have been identified as inhibitors of the hepatitis c virus ns5b polymerase . This enzyme plays a central role in virus replication, making it an attractive target for inhibition .

Mode of Action

Similar compounds like 1h-benzo[de]isoquinoline-1,3(2h)-diones act during the pre-elongation phase by binding to the non-nucleoside binding site of the ns5b polymerase . This interaction disrupts the cleavage-relegation equilibrium of the enzyme, resulting in the formation of broken strands of DNA .

Biochemical Pathways

Similar compounds like 1h-benzo[de]isoquinoline-1,3(2h)-diones have been shown to inhibit the hepatitis c virus ns5b polymerase , which is involved in the replication of the virus. By inhibiting this enzyme, these compounds disrupt the viral replication process.

Result of Action

Similar compounds like 1h-benzo[de]isoquinoline-1,3(2h)-diones have been shown to inhibit the hepatitis c virus ns5b polymerase , potentially leading to a decrease in viral replication.

Propiedades

IUPAC Name |

2-ethylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-15-13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATFILGBMGSWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312569 | |

| Record name | N-Ethyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2896-23-3 | |

| Record name | N-Ethyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-1,8-naphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)